molecular formula C17H20N4O2 B2808844 (4-Phenyloxan-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone CAS No. 2415534-93-7

(4-Phenyloxan-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone

Cat. No.: B2808844
CAS No.: 2415534-93-7
M. Wt: 312.373
InChI Key: NLKJVFJFUJTMQD-UHFFFAOYSA-N
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Description

(4-Phenyloxan-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone is a complex organic compound that features a unique combination of functional groups, including a phenyloxane ring, a triazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenyloxan-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the phenyloxane ring, followed by the introduction of the triazole and azetidine rings through cyclization reactions. The final step often involves the formation of the methanone group through a carbonylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Phenyloxan-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Phenyloxan-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can serve as a probe to study enzyme activities and protein-ligand interactions. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure may confer specific pharmacological properties, such as binding affinity to certain receptors or enzymes, making it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (4-Phenyloxan-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Alternatively, it may interact with receptors on the cell surface, triggering a cascade of intracellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4-Phenyloxan-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone: Unique due to its combination of phenyloxane, triazole, and azetidine rings.

    (4-Phenyloxan-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]ethanone: Similar structure but with an ethanone group instead of methanone.

    (4-Phenyloxan-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]propanone: Similar structure but with a propanone group instead of methanone.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(4-phenyloxan-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-16(20-12-15(13-20)21-18-8-9-19-21)17(6-10-23-11-7-17)14-4-2-1-3-5-14/h1-5,8-9,15H,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKJVFJFUJTMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)N3CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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